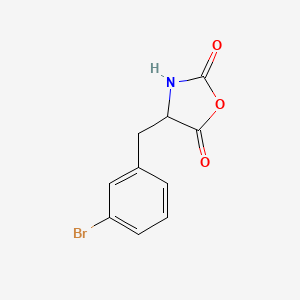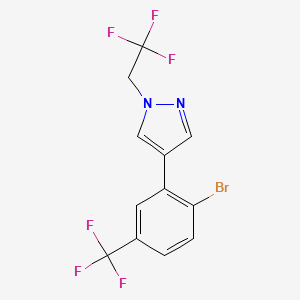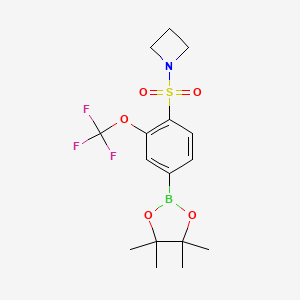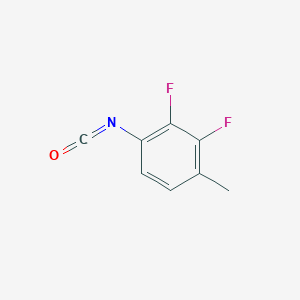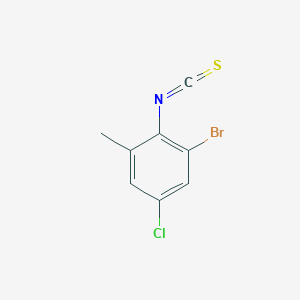
2-Bromo-4-chloro-6-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-4-chloro-6-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-4-chloro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are typically carried out under mild to moderate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield a thiourea derivative.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein interactions and functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-4-chloro-6-methylphenylisothiocyanate include other phenylisothiocyanates with different substituents. For example:
- 2-Bromo-4-chlorophenylisothiocyanate
- 4-Chloro-6-methylphenylisothiocyanate
- 2-Bromo-6-methylphenylisothiocyanate
These compounds share similar reactivity and applications but differ in their specific substituents, which can affect their chemical properties and reactivity. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more reactive compared to its analogs .
Propriétés
Formule moléculaire |
C8H5BrClNS |
|---|---|
Poids moléculaire |
262.55 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3 |
Clé InChI |
IUYSWGWHPUQPTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=C=S)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



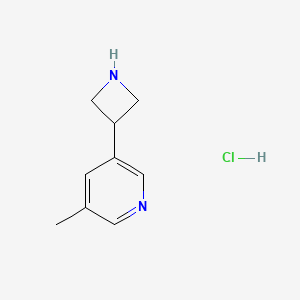
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)


